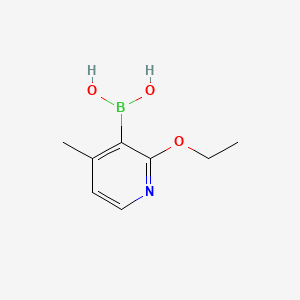

(2-Ethoxy-4-methylpyridin-3-yl)boronic acid

Description

Properties

IUPAC Name |

(2-ethoxy-4-methylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO3/c1-3-13-8-7(9(11)12)6(2)4-5-10-8/h4-5,11-12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXEMDUDOXFSVOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CN=C1OCC)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90694417 | |

| Record name | (2-Ethoxy-4-methylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309982-61-3 | |

| Record name | (2-Ethoxy-4-methylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2-Ethoxy-4-methylpyridin-3-yl)boronic acid synthesis route

An In-depth Technical Guide for the Synthesis of (2-Ethoxy-4-methylpyridin-3-yl)boronic acid

Introduction

This compound (CAS No. 1309982-61-3) is a highly valuable heterocyclic building block in modern medicinal chemistry and materials science.[1][2][3][4] Its utility lies in its capacity to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the efficient formation of carbon-carbon bonds. This allows for the construction of complex molecular architectures, particularly in the development of novel pharmaceutical agents and functional organic materials.

This guide provides a comprehensive, technically detailed, and field-proven synthetic route to this important reagent. It is designed for researchers, chemists, and drug development professionals, focusing on the underlying chemical principles, causality behind experimental choices, and robust, self-validating protocols. We will explore a reliable, multi-step pathway from a common starting material, and also discuss potential alternative strategies.

Retrosynthetic Analysis and Strategic Overview

A robust synthesis requires a logical and predictable sequence of transformations. Our primary strategy involves the construction of a suitably functionalized pyridine core, followed by the introduction of the boronic acid moiety at the C3 position. The retrosynthetic analysis reveals a pathway starting from the readily accessible 2-chloro-4-methyl-3-nitropyridine intermediate.

The key disconnection is the borylation of a 3-halopyridine precursor, a reliable and widely used transformation. The halogen, in turn, can be installed from an amino group via the Sandmeyer reaction. This amino-pyridine can be accessed by reducing a corresponding nitro-pyridine, which is assembled through nucleophilic aromatic substitution.

Caption: Retrosynthetic pathway for the target boronic acid.

Primary Synthetic Pathway: A Step-by-Step Guide

This section details a five-step synthesis that offers excellent control over regiochemistry and relies on well-established, high-yielding chemical transformations.

Step 1: Synthesis of 2-Chloro-4-methyl-3-nitropyridine

Principle & Rationale: The synthesis begins with the preparation of the key intermediate, 2-chloro-4-methyl-3-nitropyridine. This compound serves as the foundational scaffold upon which the required functional groups will be installed. The protocol described involves the chlorination of a 2-pyridone precursor using a potent chlorinating agent like phosphorus oxychloride (POCl₃).[5][6] The 2-pyridone tautomer is more susceptible to this type of conversion than the corresponding 2-hydroxypyridine.

Experimental Protocol:

-

To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-hydroxy-4-methyl-3-nitropyridine (also named 2-keto-3-nitro-4-methylpyridine) (13.0 g, 0.084 mol).

-

Carefully add phosphorus oxychloride (POCl₃) (50 mL) to the flask.

-

Heat the mixture to reflux (approx. 105 °C) and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully remove the excess POCl₃ by distillation under reduced pressure.

-

The crude residue is then cautiously poured into a beaker containing crushed ice.

-

The resulting precipitate is collected by vacuum filtration and washed with cold water.

-

Recrystallize the crude product from a 75% ethanol solution (50 mL) to yield 2-chloro-4-methyl-3-nitropyridine as a white solid.

In-Process Validation:

-

Yield: ~11 g (75%).[5]

-

Appearance: White solid.[5]

-

Melting Point: 51-53 °C.[7]

-

Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and MS.

Step 2: Synthesis of 2-Ethoxy-4-methyl-3-nitropyridine

Principle & Rationale: This step involves a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the C2 position of the pyridine ring is highly activated by the strong electron-withdrawing effect of the adjacent nitro group at C3 and the ring nitrogen. This makes it an excellent electrophilic site for substitution by an alkoxide nucleophile. Sodium ethoxide, freshly prepared from sodium metal and anhydrous ethanol, serves as a potent and cost-effective source of the ethoxy group.[8]

Experimental Protocol:

-

In a dry 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous ethanol (100 mL).

-

Carefully add sodium metal (2.3 g, 0.1 mol) in small portions. The reaction is exothermic and generates H₂ gas; ensure proper ventilation. Stir until all sodium has dissolved to form a clear solution of sodium ethoxide.

-

To this solution, add 2-chloro-4-methyl-3-nitropyridine (10.0 g, 0.058 mol) portion-wise.

-

Heat the reaction mixture to reflux (approx. 78 °C) and maintain with stirring. Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

-

Cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

To the residue, add deionized water (100 mL) and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter and concentrate the organic layer in vacuo. The crude product can be purified by column chromatography (silica gel, gradient of hexane/ethyl acetate) to afford pure 2-ethoxy-4-methyl-3-nitropyridine.

In-Process Validation:

-

Yield: Expected yield is typically high (>85%) for such SNAr reactions.

-

Appearance: Pale yellow solid or oil.

-

Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and MS.

Step 3: Synthesis of 3-Amino-2-ethoxy-4-methylpyridine

Principle & Rationale: The reduction of the nitro group to a primary amine is a pivotal step. Several methods can accomplish this, including catalytic hydrogenation (e.g., H₂/Pd-C) or reduction with metals in acidic or neutral media (e.g., SnCl₂, Fe/HCl, Fe/NH₄Cl).[9] Reduction with iron powder and ammonium chloride in an ethanol/water mixture is a practical and scalable choice, avoiding strongly acidic conditions that might affect the ethoxy group and simplifying workup.

Experimental Protocol:

-

In a 500 mL flask, suspend 2-ethoxy-4-methyl-3-nitropyridine (9.0 g, 0.049 mol) in a mixture of ethanol (150 mL) and water (50 mL).

-

Add iron powder (13.7 g, 0.245 mol, 5 eq.) and ammonium chloride (1.3 g, 0.024 mol, 0.5 eq.).

-

Heat the mixture to reflux with vigorous stirring. Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

-

Once complete, filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the Celite pad thoroughly with hot ethanol.

-

Combine the filtrates and concentrate under reduced pressure to remove the ethanol.

-

To the remaining aqueous residue, add sodium carbonate to basify, and extract the product with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 3-amino-2-ethoxy-4-methylpyridine.

In-Process Validation:

-

Yield: Typically >90%.

-

Appearance: Off-white to light brown solid.

-

Characterization: Confirm the disappearance of the nitro group and the appearance of the amine group signals in IR spectroscopy and the shift in aromatic protons in ¹H NMR.

Step 4: Synthesis of 3-Bromo-2-ethoxy-4-methylpyridine via Sandmeyer Reaction

Principle & Rationale: The Sandmeyer reaction is a classic method for converting an aromatic primary amine into a halide.[10][11] The reaction proceeds in two stages: first, the amine is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). Second, the diazonium salt is decomposed in the presence of a copper(I) salt (CuBr), which catalyzes the replacement of the diazonium group with a bromide atom, releasing nitrogen gas.[12][13]

Experimental Protocol:

-

Diazotization: In a 250 mL beaker, dissolve 3-amino-2-ethoxy-4-methylpyridine (6.5 g, 0.043 mol) in a 48% hydrobromic acid (HBr) solution (50 mL). Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (3.2 g, 0.047 mol in 10 mL water) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes after the addition is complete. A starch-iodide paper test can confirm a slight excess of nitrous acid.[12]

-

Substitution: In a separate 500 mL flask, dissolve copper(I) bromide (CuBr) (7.5 g, 0.052 mol) in 48% HBr (30 mL). Cool this solution to 0 °C.

-

Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Effervescence (N₂ gas) will be observed.

-

After the addition, allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete decomposition.

-

Cool the reaction mixture, basify with aqueous NaOH, and extract the product with diethyl ether or ethyl acetate (3 x 100 mL).

-

Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by column chromatography to obtain 3-bromo-2-ethoxy-4-methylpyridine.

In-Process Validation:

-

Yield: 60-75%.

-

Appearance: Colorless to pale yellow oil or low-melting solid.

-

Characterization: Confirm structure by NMR and MS, noting the disappearance of the amine protons and the characteristic isotopic pattern of bromine in the mass spectrum.

Step 5: Synthesis of this compound

Principle & Rationale: The final step is the conversion of the aryl bromide to the target boronic acid. While a lithium-halogen exchange followed by quenching with a borate ester is feasible, the Miyaura borylation is often preferred for its milder conditions and functional group tolerance.[14] This palladium-catalyzed reaction couples the aryl bromide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a base. The resulting pinacol boronate ester is then hydrolyzed to the final boronic acid.

Experimental Protocol:

-

In an oven-dried Schlenk flask under an inert atmosphere, combine 3-bromo-2-ethoxy-4-methylpyridine (5.0 g, 0.023 mol), bis(pinacolato)diboron (B₂pin₂) (6.4 g, 0.025 mol, 1.1 eq.), and potassium acetate (KOAc) (6.8 g, 0.069 mol, 3.0 eq.).

-

Add anhydrous 1,4-dioxane (100 mL).

-

Degas the mixture by bubbling argon through the solution for 15 minutes.

-

Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.84 g, 3 mol%).

-

Heat the reaction mixture to 80-90 °C and stir for 8-16 hours. Monitor by TLC or GC-MS until the starting bromide is consumed.

-

Cool the reaction to room temperature, filter through Celite®, and wash the pad with ethyl acetate.

-

Concentrate the filtrate in vacuo. The residue contains the pinacol ester, which can be used directly or hydrolyzed.

-

Hydrolysis: Dissolve the crude ester in a 10:1 mixture of acetone and water. Add an excess of a boronic acid scavenger like polystyrene-boronic acid (PS-B(OH)₂) and stir for 2 hours. Alternatively, perform a liquid-liquid extraction with aqueous NaOH followed by careful acidification with HCl to precipitate the boronic acid.

-

Filter the final product, wash with cold water, and dry under vacuum to obtain this compound.

In-Process Validation:

-

Yield: 70-85% for the borylation step.

-

Appearance: White to off-white solid.

-

Characterization: Confirm structure by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). ¹¹B NMR spectroscopy will show a characteristic signal for the boronic acid group.

Overall Process Summary

The following diagram and table summarize the entire synthetic sequence, providing a clear overview of the workflow and expected outcomes.

Caption: Complete synthetic workflow from precursor to final product.

| Step | Transformation | Key Reagents | Typical Yield | Purity Target |

| 1 | Chlorination | POCl₃ | 75% | >98% |

| 2 | Ethoxylation (SNAr) | NaOEt, EtOH | >85% | >98% |

| 3 | Nitro Reduction | Fe, NH₄Cl | >90% | >95% (crude) |

| 4 | Sandmeyer Reaction | NaNO₂, CuBr | 60-75% | >98% |

| 5 | Miyaura Borylation | B₂pin₂, Pd(dppf)Cl₂, KOAc | 70-85% | >99% |

Alternative Synthetic Approach: Lithiation-Borylation

Principle & Rationale: A more convergent and potentially shorter route involves the direct C-H functionalization of a 2-ethoxy-4-methylpyridine substrate via directed ortho-metalation (DoM), followed by borylation.[15] The 2-ethoxy group can act as a directed metalation group (DMG), guiding a strong base like n-butyllithium or s-butyllithium to deprotonate the adjacent C3 position. The resulting aryllithium species can then be trapped with a boron electrophile (e.g., triisopropyl borate) to form the C-B bond.[16]

Caption: A potential direct lithiation-borylation route.

Challenges and Considerations: While this route is attractive due to its brevity, it presents a significant challenge: regioselectivity . The C6 proton on the pyridine ring is also activated by the ring nitrogen and may compete with the C3 proton for deprotonation. This could lead to a mixture of C3 and C6 borylated isomers, which may be difficult to separate. The outcome is highly dependent on the specific directing group, base, solvent, and temperature conditions. Therefore, while promising, this route requires careful optimization and may be less reliable for producing isomerically pure material compared to the five-step pathway.

Conclusion

This guide has outlined a robust and reliable five-step synthesis for this compound, a key building block for advanced chemical synthesis. The presented pathway leverages a series of well-understood and scalable reactions, ensuring high yields and excellent regiochemical control. Each step is accompanied by a detailed protocol and validation criteria to ensure reproducibility and success in a research or development setting. The discussion of a more direct lithiation-borylation approach highlights an alternative strategy, while also underscoring the importance of regiochemical control in pyridine chemistry. This comprehensive guide serves as a valuable resource for chemists seeking to prepare this versatile reagent.

References

-

3-aminopyridine - Organic Syntheses Procedure. (n.d.). Retrieved January 15, 2026, from [Link]

-

Custom Synthesis of 2-Chloro-4-methyl-3-nitropyridine: Tailoring Intermediates for Specific Needs. (n.d.). Retrieved January 15, 2026, from [Link]

- CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines - Google Patents. (n.d.).

-

2,3-diaminopyridine - Organic Syntheses Procedure. (n.d.). Retrieved January 15, 2026, from [Link]

- CN111170937A - Preparation method of 3-aminopyridine - Google Patents. (n.d.).

-

da Silva, D., et al. (2010). The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates. ResearchGate. Retrieved January 15, 2026, from [Link]

-

Sandmeyer reaction - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

-

The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. (n.d.). Retrieved January 15, 2026, from [Link]

- Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives - Google Patents. (n.d.).

- WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents. (n.d.).

-

Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

-

PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES - Canadian Science Publishing. (n.d.). Retrieved January 15, 2026, from [Link]

-

Lithiation- Borylation in Synthesis. (n.d.). Retrieved January 15, 2026, from [Link]

-

Standard Lithiation–Borylation A user's guide. (2017). Retrieved January 15, 2026, from [Link]

- CN105237468B - A kind of method for synthesizing 2 ethoxy pyridines - Google Patents. (n.d.).

-

Sandmeyer Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 15, 2026, from [Link]

-

Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

-

2-Ethoxy-4-methylpyridine-3-boronicacid - Cusabio. (n.d.). Retrieved January 15, 2026, from [Link]

-

Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural products. SciSpace. Retrieved January 15, 2026, from [Link]

-

The lithiation–borylation reaction - University of Bristol Research Portal. (n.d.). Retrieved January 15, 2026, from [Link]

-

Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. (n.d.). Retrieved January 15, 2026, from [Link]

-

3-pyridylboronic acid - Organic Syntheses Procedure. (n.d.). Retrieved January 15, 2026, from [Link]

- WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents. (n.d.).

- CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole - Google Patents. (n.d.).

-

Synthesis of methylpyridines by catalytic method in the gas phase - Semantic Scholar. (n.d.). Retrieved January 15, 2026, from [Link]

-

Borylation - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

Sources

- 1. chiralen.com [chiralen.com]

- 2. cusabio.com [cusabio.com]

- 3. 1309982-61-3|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. 2-Chloro-4-methyl-3-nitropyridine | 23056-39-5 [chemicalbook.com]

- 7. innospk.com [innospk.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 11. Sandmeyer Reaction [organic-chemistry.org]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Borylation - Wikipedia [en.wikipedia.org]

- 15. scispace.com [scispace.com]

- 16. research-information.bris.ac.uk [research-information.bris.ac.uk]

An In-depth Technical Guide to (2-Ethoxy-4-methylpyridin-3-yl)boronic acid: A Versatile Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Substituted Pyridylboronic Acids

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the design of novel therapeutics. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure in a vast array of biologically active molecules. The strategic functionalization of the pyridine ring is therefore a critical endeavor in the hit-to-lead and lead optimization phases of drug discovery. Among the myriad of synthetic tools available, pyridylboronic acids have emerged as exceptionally powerful building blocks, primarily due to their versatility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

This guide provides an in-depth technical overview of a specific and valuable member of this class: (2-Ethoxy-4-methylpyridin-3-yl)boronic acid (CAS Number: 1309982-61-3). We will delve into its chemical and physical properties, explore its synthesis, and provide detailed protocols for its application in the construction of complex molecular architectures relevant to drug discovery. Furthermore, we will discuss the broader context of its utility in medicinal chemistry and address important safety and handling considerations.

Physicochemical Properties and Structural Attributes

This compound is a white to off-white solid at room temperature. Its structural and physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 1309982-61-3 |

| Molecular Formula | C8H12BNO3 |

| Molecular Weight | 181.00 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CCOC1=NC=CC(C)=C1B(O)O |

| InChI Key | RXEMDUDOXFSVOJ-UHFFFAOYSA-N |

| Appearance | Solid |

| Purity | Typically >95% |

| Storage | Store at 2-8°C under an inert atmosphere |

The presence of the ethoxy group at the 2-position and the methyl group at the 4-position of the pyridine ring significantly influences the electronic and steric properties of the molecule. The electron-donating nature of the ethoxy group can modulate the reactivity of the pyridine ring and the boronic acid moiety. These substituents also provide vectors for further chemical modification, allowing for the fine-tuning of a drug candidate's Structure-Activity Relationship (SAR).

Synthesis of this compound: A Proposed Synthetic Pathway

A likely precursor for this synthesis is 3-bromo-2-ethoxy-4-methylpyridine . The synthesis of this intermediate would be the first critical step.

Proposed Synthesis of the Bromopyridine Precursor

The synthesis of 3-bromo-2-ethoxy-4-methylpyridine could be envisioned starting from a commercially available pyridine derivative. A potential route is outlined below:

Caption: Proposed synthesis of the bromopyridine precursor.

Borylation to Yield this compound

With the bromopyridine precursor in hand, the final borylation step can be achieved via a lithium-halogen exchange followed by reaction with a borate ester and subsequent hydrolysis.

Caption: Proposed final borylation step.

The Suzuki-Miyaura Coupling: A Cornerstone Application

The primary utility of this compound lies in its application as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely employed in the pharmaceutical industry for the synthesis of biaryl and heteroaryl compounds, which are common motifs in drug molecules.

The Catalytic Cycle of the Suzuki-Miyaura Coupling

A fundamental understanding of the catalytic cycle is crucial for optimizing reaction conditions. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Detailed Experimental Protocol for a General Suzuki-Miyaura Coupling

The following protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium(II) acetate (Pd(OAc)2) (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K3PO4) (3.0 equivalents)

-

1,4-Dioxane

-

Water

Procedure:

-

To a dry Schlenk flask, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), potassium phosphate (3.0 equiv.), palladium(II) acetate (0.02 equiv.), and SPhos (0.04 equiv.).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of the 2-ethoxy-4-methylpyridine moiety into a larger molecule can have profound effects on its pharmacological properties. Pyridine-containing compounds are prevalent in a wide range of therapeutic areas, acting as kinase inhibitors, GPCR modulators, and anti-infective agents, among others.

While no publicly available patents explicitly cite the use of this compound (CAS 1309982-61-3) in the synthesis of a specific drug candidate, the structural motif is highly relevant to modern drug design. The strategic placement of the ethoxy and methyl groups can influence:

-

Potency and Selectivity: The substituents can interact with specific pockets of a target protein, enhancing binding affinity and selectivity over related proteins.

-

Pharmacokinetic Properties: The ethoxy group can improve metabolic stability by blocking potential sites of oxidation. The overall lipophilicity of the molecule can also be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) properties.

-

Solubility: The pyridine nitrogen can be protonated at physiological pH, potentially improving the aqueous solubility of the final compound.

The versatility of the Suzuki-Miyaura coupling allows for the rapid generation of libraries of compounds for high-throughput screening, making this compound a valuable tool in the early stages of drug discovery.

Safety, Handling, and Toxicology

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents. Storage under an inert atmosphere is recommended to prevent degradation.

-

Toxicology: While specific toxicological data for this compound is limited, some boronic acids have been shown to be bacterial mutagens in in-vitro assays. However, subsequent in-vivo studies on a range of arylboronic acids have not shown mutagenic effects. Nevertheless, it is prudent to handle all new chemical entities with care and to minimize exposure.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion: A Key Enabler for Chemical Innovation

This compound represents a valuable and versatile building block for the synthesis of complex organic molecules. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction makes it an important tool for researchers in the pharmaceutical and agrochemical industries. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will empower scientists to leverage this reagent to its full potential in the pursuit of novel and impactful chemical entities.

References

-

General Suzuki-Miyaura Coupling Reviews

-

Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

-

Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001 , 40 (24), 4544-4568. [Link]

-

-

Synthesis and Application of Pyridylboronic Acids

-

Li, W.; Nelson, D. P.; Jensen, M. S.; Hoerrner, R. S.; Cai, D.; Larsen, R. D. An Improved Protocol for the Preparation of 3-Pyridyl- and Some Other Heteroarylboronic Acids. The Journal of Organic Chemistry, 2002 , 67 (15), 5394–5397. [Link]

-

Molander, G. A.; Trice, S. L. J.; Kennedy, S. M. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. The Journal of Organic Chemistry, 2012 , 77 (19), 8678–8688. [Link]

-

-

Boronic Acids in Medicinal Chemistry

-

Yang, W.; Gao, X.; Wang, B. Boronic acid compounds as potential pharmaceutical agents. Medicinal Research Reviews, 2003 , 23 (3), 346-368. [Link]

-

Trippier, P. C.; McGuigan, C. Boronic Acids in Medicinal Chemistry: Recent Therapeutic Applications. Medicinal Chemistry Communications, 2010 , 1 (3), 183-198. [Link]

-

-

Safety of Boronic Acids

-

Pritchard, J. B.; Reid, M. J.; Bowen, D. E.; Winton, M. J. In vivo mutagenicity testing of arylboronic acids and esters. Environmental and Molecular Mutagenesis, 2019 , 60 (9), 766-777. [Link]

-

Introduction: The Strategic Value of Pyridyl Boronic Acids in Modern Drug Discovery

An In-depth Technical Guide on the Molecular Structure of (2-Ethoxy-4-methylpyridin-3-yl)boronic acid A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Boronic acids and their derivatives are indispensable tools in the medicinal chemist's arsenal, primarily for their crucial role in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for creating carbon-carbon bonds.[1] Within the extensive array of commercially available boronic acids, heteroaromatic versions, especially those built on a pyridine scaffold, hold significant importance. The pyridine ring is a prevalent feature in numerous FDA-approved drugs, prized for its capacity to form hydrogen bonds, adjust physicochemical characteristics, and act as a bioisostere for a phenyl ring.

This compound is a specialized building block that presents a unique combination of structural features: an electron-rich ethoxy group, a guiding methyl group, and the boronic acid functional group strategically placed on a pyridine ring. This specific arrangement of substituents enables precise adjustments to a molecule's electronic and steric properties, establishing it as a valuable reagent for synthesizing complex, biologically active compounds. This guide offers a detailed examination of the molecular structure, reactivity, and practical applications of this versatile reagent, based on both theoretical principles and proven experimental knowledge.

PART 1: Molecular Structure and Physicochemical Properties

The exact three-dimensional configuration of atoms in this compound determines its reactivity and how it interacts with other molecules.

Core Molecular Structure

The basic structure features a pyridine ring with an ethoxy, a boronic acid, and a methyl group attached at the 2-, 3-, and 4-positions, respectively.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1309982-61-3 | [2][3] |

| Molecular Formula | C₈H₁₂BNO₃ | [2] |

| Molecular Weight | 181.00 g/mol | |

| IUPAC Name | This compound | [4] |

| Physical State | Solid, often as a lyophilized powder | [2][4] |

| Purity | Typically ≥95% | [2] |

| SMILES | CCOC1=NC=CC(C)=C1B(O)O | [4] |

| InChI Key | RXEMDUDOXFSVOJ-UHFFFAOYSA-N | [4] |

Conformational Analysis and Spectroscopic Signature

While a definitive crystal structure from X-ray crystallography for this specific molecule is not widely available, its structural details can be inferred from spectroscopic data and computational modeling of similar pyridylboronic acids.[5] The boronic acid group, -B(OH)₂, is known to have a trigonal planar geometry. The orientation of this group in relation to the pyridine ring is vital for its reactivity.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to display separate signals for the aromatic protons on the pyridine ring, the quartet and triplet of the ethoxy group, the singlet of the methyl group, and a broad singlet for the hydroxyl protons of the boronic acid, which can be exchanged with deuterium in D₂O.

-

¹³C NMR Spectroscopy: The carbon NMR would show the different carbon environments of the pyridine ring, the ethoxy group, and the methyl group. The carbon atom bonded to the boron will have a distinctive chemical shift.

-

¹¹B NMR Spectroscopy: As a primary method for characterizing organoboron compounds, ¹¹B NMR provides direct insight into the coordination state of the boron atom.[6] For a trigonal boronic acid, a single, somewhat broad resonance is anticipated.

-

Infrared (IR) Spectroscopy: The IR spectrum would be defined by strong O-H stretching from the boronic acid's hydroxyl groups, C-H stretching from the aromatic and aliphatic parts, C=N and C=C stretching from the pyridine ring, and B-O stretching vibrations.

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound.

A note on stability and storage: This compound is usually stored at low temperatures (-20°C) to avoid degradation.[2] Boronic acids can be prone to protodeboronation, particularly in strongly acidic or basic conditions. They may also dehydrate to form boroxines (cyclic anhydrides), though this is often a reversible reaction.

PART 2: Synthesis and Reactivity

Synthetic Approaches to Pyridyl Boronic Acids

The synthesis of pyridinylboronic acids can be accomplished using several well-known methods. A frequent and effective technique is halogen-metal exchange followed by borylation.

2.1.1. Exemplary Synthetic Protocol: Halogen-Metal Exchange and Borylation

This protocol is a general representation based on common synthetic routes for pyridyl boronic acids.

Step 1: Lithiation of a Halopyridine Precursor A solution of the relevant 3-halo-2-ethoxy-4-methylpyridine (such as 3-bromo or 3-iodo) in an anhydrous aprotic solvent like tetrahydrofuran (THF) is cooled to a low temperature (usually -78 °C) under an inert atmosphere (e.g., argon or nitrogen). A strong organolithium base, like n-butyllithium (n-BuLi), is then added slowly. The lithium-halogen exchange leads to the creation of a highly reactive pyridyllithium intermediate.

Step 2: Borylation A trialkyl borate, most often trimethyl borate or triisopropyl borate, is added to the solution of the pyridyllithium species at -78 °C. The borate ester functions as an electrophile, and the nucleophilic carbon of the pyridyllithium attacks the boron atom.

Step 3: Hydrolysis The reaction mixture is allowed to warm to room temperature, and then an aqueous acid (such as dilute HCl) is added to hydrolyze the resulting boronate ester. This step protonates the alkoxy groups, which are then removed, yielding the final this compound.

Step 4: Purification The product is usually extracted into an organic solvent, and purification can be done through recrystallization or chromatography.

Diagram 1: Generalized Synthetic Workflow

Caption: A typical reaction sequence for the synthesis of pyridyl boronic acids.

Reactivity and the Suzuki-Miyaura Cross-Coupling Reaction

The main use of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][7] This reaction creates a carbon-carbon bond between the boronic acid and an organic halide or triflate.

The widely accepted catalytic cycle includes three main steps:[7]

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R-X) to create a Pd(II) complex.

-

Transmetalation: The organoboron compound, activated by a base, transfers its organic group (in this case, the pyridyl part) to the palladium center, replacing the halide. The base is vital for forming a more nucleophilic "ate" complex of the boronic acid.[8]

-

Reductive Elimination: The two organic groups on the palladium complex join and are eliminated as the final product (R-pyridyl), regenerating the Pd(0) catalyst.

Diagram 2: The Suzuki-Miyaura Catalytic Cycle

Caption: The key steps of the Suzuki-Miyaura cross-coupling reaction.

PART 3: Applications in Drug Discovery and Medicinal Chemistry

Boronic acids are essential building blocks for creating bioactive molecules.[9] The distinct substitution pattern of this compound makes it a valuable reagent for assembling complex heterocyclic structures found in many pharmaceutical products.

Role as a Bioactive Scaffold Component

While specific, publicly available examples of late-stage clinical candidates made using this exact boronic acid are proprietary and often not disclosed, its structural elements are very relevant. The 2-alkoxypyridine structure appears in many kinase inhibitors and other targeted treatments. The ethoxy group can improve metabolic stability and adjust lipophilicity, while the methyl group can provide steric hindrance to guide binding or prevent unwanted metabolism.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

The following is a typical, field-tested protocol for a Suzuki-Miyaura cross-coupling reaction with a pyridyl boronic acid.

Objective: To couple this compound with a model aryl bromide (e.g., 4-bromoanisole).

Materials:

-

This compound

-

4-bromoanisole

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or another suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or another appropriate base

-

1,4-Dioxane and Water (solvent system)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and inert atmosphere equipment

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask with a magnetic stir bar and reflux condenser, combine this compound (1.2 equivalents), 4-bromoanisole (1.0 equivalent), and potassium carbonate (2.0 equivalents).

-

Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) in a small amount of the reaction solvent until a uniform solution is achieved.

-

Reaction Initiation: Add the catalyst mixture to the main reaction flask. Evacuate and refill the flask with an inert gas (like argon) three times.

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask.

-

Heating: Heat the reaction mixture to reflux (usually 80-100 °C) and track the reaction's progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once complete, cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Table 2: Typical Reaction Parameters for Suzuki-Miyaura Coupling

| Parameter | Condition | Rationale |

| Boronic Acid Stoichiometry | 1.1 - 1.5 equivalents | To ensure full consumption of the potentially more costly aryl halide. |

| Palladium Catalyst | 1-5 mol % | Efficient catalysis with minimal catalyst use. |

| Ligand | Phosphine-based (e.g., PPh₃, SPhos) | Stabilizes the palladium catalyst and aids the catalytic cycle. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Crucial for activating the boronic acid for transmetalation.[8] |

| Solvent | Toluene, Dioxane, DMF, with water | A mix of organic solvent and water is often best for solubility and reaction speed. |

| Temperature | 80 - 120 °C | Provides the required activation energy for the reaction. |

PART 4: Safety and Handling

As with all chemical reagents, proper safety measures must be taken when handling this compound.

-

Hazard Identification: Boronic acids, in general, can lead to skin and serious eye irritation.[10][11] It is recommended to check the specific Safety Data Sheet (SDS) for detailed hazard information.

-

Personal Protective Equipment (PPE): Always use suitable PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[12]

-

Handling: Handle in a well-ventilated space, ideally in a fume hood, to prevent inhaling dust.[13] Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place, often under an inert atmosphere and refrigerated.[2][11]

Conclusion

This compound is an extremely valuable and versatile building block for organic synthesis, especially in the field of drug discovery. Its unique electronic and steric characteristics, provided by the ethoxy and methyl groups on the pyridine ring, enable the creation of new molecular designs with potential biological activity. A deep understanding of its structure, synthesis, and reactivity, particularly within the Suzuki-Miyaura cross-coupling reaction, is key to unlocking its full potential in developing the next generation of therapeutics. By adhering to established protocols and safety standards, researchers can effectively use this reagent to advance their discovery efforts.

References

-

2-Ethoxy-4-methylpyridine-3-boronicacid - Cusabio. [Link]

-

Safety Data Sheet - Angene Chemical. [Link]

-

Computational Studies, NMR and Ir Spectral Analysis, Normal Coordinate Analysis, and Thermodynamic Properties of 2-Fluoro-4-Pyridineboronic Acid | Request PDF - ResearchGate. [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

-

11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored - NIH. [Link]

-

Suzuki Coupling - Organic Chemistry Portal. [Link]

-

Which boronic acids are used most frequently for synthesis of bioactive molecules - ChemRxiv. [Link]

-

Recent progress in the synthesis of pyridinylboronic acids and esters - Arkivoc. [Link]

-

Suzuki reaction - Wikipedia. [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. cusabio.com [cusabio.com]

- 3. 1309982-61-3|this compound|BLD Pharm [bldpharm.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. tcichemicals.com [tcichemicals.com]

- 11. angenechemical.com [angenechemical.com]

- 12. aksci.com [aksci.com]

- 13. fishersci.com [fishersci.com]

The Strategic Utility of (2-Ethoxy-4-methylpyridin-3-yl)boronic Acid in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary medicinal chemistry, the strategic deployment of highly functionalized building blocks is paramount to the efficient discovery and development of novel therapeutics. Among these, heteroaryl boronic acids have emerged as indispensable tools, largely due to their versatility in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical overview of (2-Ethoxy-4-methylpyridin-3-yl)boronic acid, a key reagent whose unique structural features offer significant advantages in the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors. We will explore its commercial availability, synthesis, physicochemical properties, and critically, its application in the construction of biologically active molecules, supported by detailed experimental protocols.

Physicochemical Properties and Commercial Availability

This compound, with the CAS Number 1309982-61-3, is a stable, solid compound at room temperature.[1] Its structure, featuring an electron-rich ethoxy group and a methyl substituent on the pyridine ring, imparts specific reactivity and solubility characteristics that are advantageous in organic synthesis.

| Property | Value | Reference |

| CAS Number | 1309982-61-3 | [1] |

| Molecular Formula | C₈H₁₂BNO₃ | [1] |

| Molecular Weight | 181.00 g/mol | [2] |

| Appearance | Solid | [1] |

| Purity | Typically >95% | [1] |

| Storage | Recommended at 2-8 °C under an inert atmosphere | [3] |

A variety of chemical suppliers offer this reagent in research and bulk quantities. The following table provides a non-exhaustive list of commercial sources.

| Supplier | Product Number | Purity |

| BLDpharm | BD00813959 | 95% |

| Cusabio | CSB-DT4521 | 95% |

| CHIRALEN | 3506549 | 99% |

Synthesis of this compound

The synthesis of heteroaryl boronic acids, including this compound, is most commonly achieved through a palladium-catalyzed borylation reaction, often referred to as the Miyaura borylation.[4] This method typically involves the reaction of a heteroaryl halide with a diboron reagent in the presence of a palladium catalyst and a base.

A plausible and efficient synthetic route to this compound starts from the corresponding halo-pyridine precursor, 3-bromo-2-ethoxy-4-methylpyridine.

Caption: Synthetic pathway to this compound.

Experimental Protocol: Palladium-Catalyzed Borylation

The following is a representative, field-proven protocol for the synthesis of a heteroaryl boronic acid pinacol ester, which can be adapted for the synthesis of the pinacol ester precursor to this compound.

Materials:

-

3-bromo-2-ethoxy-4-methylpyridine (1.0 equiv)

-

Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

-

Potassium acetate (KOAc) (3.0 equiv)

-

Anhydrous 1,4-dioxane

Procedure:

-

To a dry Schlenk flask, add 3-bromo-2-ethoxy-4-methylpyridine, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the this compound pinacol ester.

Hydrolysis to the Boronic Acid:

The resulting pinacol ester can be hydrolyzed to the desired boronic acid by stirring with an aqueous acid (e.g., 2M HCl) in a suitable solvent like diethyl ether or by transesterification with another diol.

Application in Drug Discovery: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound in drug discovery lies in its application as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[5] This powerful carbon-carbon bond-forming reaction enables the coupling of the pyridinyl moiety to various aryl or heteroaryl halides, providing a modular and efficient route to complex scaffolds.[6] The presence of the ethoxy and methyl groups on the pyridine ring can influence the electronic and steric properties of the final molecule, which is a key consideration in structure-activity relationship (SAR) studies.

Caption: General workflow of a Suzuki-Miyaura cross-coupling reaction.

Case Study: Synthesis of Kinase Inhibitors

Substituted pyridines are prevalent motifs in a multitude of kinase inhibitors due to their ability to form key hydrogen bond interactions with the hinge region of the kinase active site. The specific substitution pattern of this compound makes it a particularly attractive building block for this class of drugs.

Experimental Protocol: Suzuki-Miyaura Coupling for Kinase Inhibitor Scaffolds

This generalized protocol illustrates how this compound can be used to synthesize a key biaryl intermediate for a hypothetical kinase inhibitor.

Materials:

-

Aryl or heteroaryl bromide (e.g., a brominated pyrimidine or purine core) (1.0 equiv)

-

This compound (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Solvent mixture (e.g., 1,4-dioxane and water, 4:1)

Procedure:

-

In a microwave vial, combine the aryl/heteroaryl bromide, this compound, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.

-

Add the dioxane/water solvent mixture.

-

Seal the vial and heat the reaction mixture in a microwave reactor to 120-150 °C for 15-60 minutes.

-

Monitor the reaction by LC-MS for the disappearance of the starting materials.

-

Upon completion, cool the reaction mixture and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product via flash column chromatography or preparative HPLC to obtain the desired coupled product.

Conclusion

This compound is a valuable and commercially available building block for medicinal chemists. Its utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions provides a reliable and efficient method for the introduction of a substituted pyridine moiety into complex molecules. This is particularly relevant in the field of kinase inhibitor discovery, where the pyridine scaffold plays a critical role in target engagement. The straightforward synthesis and versatile reactivity of this compound underscore its importance as a strategic tool in the development of next-generation therapeutics.

References

-

1][7]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer.

Sources

- 1. cusabio.com [cusabio.com]

- 2. mdpi.com [mdpi.com]

- 3. chiralen.com [chiralen.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EP1439157B1 - Method for producing Suzuki coupling compound catalysed by a nickel compound - Google Patents [patents.google.com]

A Technical Guide to the Safe Handling and Use of (2-Ethoxy-4-methylpyridin-3-yl)boronic acid

Authored for Drug Development and Research Professionals

This document provides a comprehensive technical overview of the safe handling, storage, use, and disposal of (2-Ethoxy-4-methylpyridin-3-yl)boronic acid (CAS No. 1309982-61-3). As a substituted pyridine boronic acid, this compound is a valuable building block in modern synthetic chemistry, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reactions prevalent in pharmaceutical research and development. Adherence to rigorous safety protocols is essential to mitigate risks and ensure experimental integrity.

Part 1: Compound Identification and Hazard Summary

Understanding the fundamental physicochemical properties and potential hazards of a reagent is the foundation of its safe use. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not widely available, its hazard profile can be reliably inferred from structurally analogous pyridine boronic acids and other organoboronic acids.

| Property | Value | Source |

| CAS Number | 1309982-61-3 | ChemicalBook[1] |

| Molecular Formula | C₈H₁₂BNO₃ | Sigma-Aldrich[2] |

| Molecular Weight | 181.00 g/mol | Sigma-Aldrich[2] |

| Physical Form | Solid, powder | Sigma-Aldrich, Cusabio[2][3] |

| Recommended Storage | Long-term: -20°C; Short-term: 4°C. Avoid repeated freeze-thaw cycles. | Cusabio[3] |

Inferred GHS Hazard Classification

The following classification is based on data from similar boronic acid compounds and represents the expected minimum hazard level. A thorough risk assessment should be conducted before use.

| Hazard Class | Category | Hazard Statement | Common Sources (Analogs) |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Fisher Scientific, AK Scientific, Inc.[4][5] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Angene Chemical, AK Scientific, Inc.[5][6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Fisher Scientific, AK Scientific, Inc.[4][5] |

| Acute Toxicity, Oral (Potential) | Category 4 | H302: Harmful if swallowed | MedChemExpress[7] |

Primary Hazard Pictogram:

Part 2: The Hierarchy of Controls for Safe Handling

A systematic approach to safety prioritizes the most effective control measures. This "Hierarchy of Controls" is a fundamental principle of laboratory safety, guiding the selection of protocols to minimize risk. The most effective measures are at the top of the pyramid.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it can contact the researcher.

-

Chemical Fume Hood: All manipulations of this compound powder, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[8] This is critical to prevent inhalation of airborne particulates, which may cause respiratory irritation.[5]

-

Ventilation: Ensure the laboratory has adequate general ventilation to maintain low ambient concentrations of any chemical vapors.[5]

-

Emergency Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[9]

Administrative Controls: Standardizing Safe Practices

These are work policies and procedures that reduce the duration, frequency, and severity of exposure.

-

Standard Operating Procedures (SOPs): Develop and follow a detailed, material-specific SOP for all procedures involving this compound.

-

Designated Areas: Designate specific areas within the lab for working with boronic acids to prevent cross-contamination.

-

Labeling: Ensure all containers are clearly labeled with the chemical name, CAS number, and appropriate GHS hazard warnings.

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential but should be used in conjunction with, not as a replacement for, engineering and administrative controls.

| Protection Type | Specification | Rationale and Best Practices |

| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against dust particles and splashes causing serious eye irritation.[4][6] |

| Hand Protection | Nitrile rubber gloves (minimum thickness of 4 mil). | Prevents skin contact, which can cause irritation.[8] Gloves must be inspected before use, and proper removal technique is crucial to avoid contaminating skin.[6][10] |

| Body Protection | Chemical-resistant laboratory coat, fully buttoned, with closed-toe shoes. | Protects skin on arms and body from accidental spills.[8] |

| Respiratory | Not typically required for small-scale use in a fume hood. Use a NIOSH-approved respirator if dust generation is unavoidable or engineering controls are insufficient.[4][10] | Prevents inhalation of dust, a primary exposure route.[5] |

Part 3: Standard Operating Procedures (SOPs)

Receiving and Storage Protocol

-

Rationale: Boronic acids can be sensitive to air and moisture.[10] Improper storage can lead to the formation of cyclic boroxine anhydrides, which alters the molecular weight and can impact reaction stoichiometry.[11]

-

Procedure:

-

Upon receipt, inspect the container for damage.

-

Log the chemical into the laboratory inventory.

-

Store the container tightly sealed in a freezer at -20°C for long-term storage.[3] For frequent use, store in a desiccator in a refrigerator at 4°C.

-

Consider backfilling the container with an inert gas like argon or nitrogen to prolong shelf life.[10]

-

Weighing and Solution Preparation Workflow

This protocol minimizes dust exposure and ensures accurate measurement.

Protocol for a Typical Suzuki-Miyaura Coupling Reaction

This generalized protocol serves as a robust starting point for coupling this compound with an aryl bromide. Optimization may be required for specific substrates.[12]

-

Self-Validation and Causality:

-

Inert Atmosphere: The reaction is set up under argon or nitrogen because the Pd(0) catalyst is oxygen-sensitive.[12]

-

Excess Boronic Acid: A slight excess (1.2-1.5 equivalents) of the boronic acid is used to drive the reaction to completion and account for any potential boroxine formation.[12][13]

-

Base Selection: The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle.[12]

-

Monitoring: Reaction progress is monitored by TLC or LC-MS to confirm the consumption of the limiting reactant before initiating work-up, preventing unnecessary purification challenges.[12]

-

-

Step-by-Step Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

-

Inerting: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

-

Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.[13]

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the stirring mixture under a positive pressure of argon.

-

Execution: Heat the reaction mixture to 85-100°C and stir overnight (12-18 hours).

-

Monitoring: After cooling to room temperature, take a small aliquot to check for completion by TLC or LC-MS.

-

Work-up: Dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to obtain the final product.[12][14]

-

Part 4: Emergency Response

Spill Management

-

Small Spill (in a fume hood):

-

Large Spill (outside a fume hood):

First-Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5]

-

Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[4][6]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[4][6]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][15]

Part 5: Waste Disposal

All waste generated from handling this compound must be treated as hazardous chemical waste.

-

Solid Waste: Contaminated PPE, weigh paper, and excess solid reagent should be collected in a clearly labeled, sealed container.

-

Liquid Waste: Reaction mixtures and solvent washes should be collected in a labeled, sealed, and properly vented hazardous waste container. Do not pour chemical waste down the drain.[6][16]

-

Disposal: All waste must be disposed of through your institution's EHS department in accordance with local, state, and federal regulations.

References

-

Lab Alley. (n.d.). Boric Acid Safety & Hazards. Retrieved from [Link]

-

IsoLab, University of Washington. (n.d.). Boric Acid - Standard Operating Procedure. Retrieved from [Link]

-

Chemistry For Everyone. (2024, April 26). What Are The Safety Precautions For Using Boric Acid? [Video]. YouTube. Retrieved from [Link]

-

Angene Chemical. (2021, May 1). Safety Data Sheet - (2-Methoxy-6-methylpyridin-3-yl)boronic acid. Retrieved from [Link]

-

Cusabio. (n.d.). 2-Ethoxy-4-methylpyridine-3-boronicacid. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). (2-METHOXY-4-METHYLPYRIDIN-3-YL)BORONIC ACID. Retrieved from [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555–5558. Retrieved from [Link]

-

Organic Chemistry with Lluís Llorens Palomo. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]

-

Chemical & Engineering News. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. [Video]. YouTube. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Retrieved from [Link]

Sources

- 1. 2-Ethoxy-4-methylpyridine-3-boronic acid | 1309982-61-3 [chemicalbook.com]

- 2. 2-Ethoxy-4-methylpyridine-5-boronic acid | Sigma-Aldrich [sigmaaldrich.com]

- 3. cusabio.com [cusabio.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. aksci.com [aksci.com]

- 6. angenechemical.com [angenechemical.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. IsoLab - Boric Acid [isolab.ess.washington.edu]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. fishersci.com [fishersci.com]

- 16. laballey.com [laballey.com]

A Comprehensive Technical Guide to the Stability and Storage of (2-Ethoxy-4-methylpyridin-3-yl)boronic acid

Abstract

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for (2-Ethoxy-4-methylpyridin-3-yl)boronic acid, a key building block in contemporary drug discovery and organic synthesis. Addressed to researchers, medicinal chemists, and process development scientists, this document synthesizes foundational principles of boronic acid chemistry with specific structural considerations pertinent to this heteroaromatic reagent. We will explore the intrinsic stability of the 3-pyridinyl boronic acid scaffold, delve into potential degradation pathways including protodeboronation, oxidation, and boroxine formation, and provide evidence-based protocols for storage, handling, and analytical assessment of purity and degradation. This guide aims to equip the reader with the necessary expertise to ensure the long-term integrity and performance of this compound in research and development settings.

Introduction: The Pivotal Role of Substituted Pyridinylboronic Acids

This compound belongs to the versatile class of organoboron compounds, which are instrumental in the formation of carbon-carbon and carbon-heteroatom bonds. Their prominence is largely due to their utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The pyridine motif is a ubiquitous feature in pharmaceuticals, agrochemicals, and materials science, making functionalized pyridinylboronic acids like the title compound highly valuable synthons.

However, the efficacy of boronic acids in these applications is contingent upon their purity and stability. Degradation of the boronic acid moiety not only reduces the yield of the desired product but can also introduce impurities that complicate purification and may possess undesirable toxicological profiles.[1] Therefore, a thorough understanding of the stability of this compound is paramount for its effective utilization.

Chemical and Physical Properties

A foundational understanding of the chemical and physical properties of this compound is essential for interpreting its stability profile.

| Property | Value | Source |

| CAS Number | 1309982-61-3 | [2][3][4] |

| Molecular Formula | C₈H₁₂BNO₃ | [2][3] |

| Molecular Weight | 181.00 g/mol | [3] |

| Appearance | Solid (typically a lyophilized powder) | [2][3] |

| Purity | Typically ≥95% | [2][3] |

The Stability Profile of this compound

The stability of a boronic acid is not an intrinsic, immutable property but rather a function of its structure and its environment. For this compound, we must consider the contributions of the pyridinyl core, the position of the boronic acid group, and the nature of the substituents.

Intrinsic Stability of the 3-Pyridinyl Boronic Acid Scaffold

The position of the boronic acid group on the pyridine ring is a critical determinant of stability. It is well-documented that 2-pyridinylboronic acids are often unstable and prone to rapid protodeboronation.[5][6] In contrast, 3- and 4-pyridinylboronic acids exhibit significantly greater stability.[5] A detailed study on the pH-rate profiles of various heteroaromatic boronic acids demonstrated that 3-pyridyl boronic acid undergoes very slow protodeboronation, with a half-life of over a week even under basic conditions (pH 12) at elevated temperatures (70°C).[5] This inherent stability is attributed to the electronic properties of the pyridine ring, which do not favor the formation of the intermediates required for facile C-B bond cleavage at the 3-position.

Key Degradation Pathways

While the 3-pyridinyl scaffold is robust, several degradation pathways must be considered for the long-term storage and handling of any boronic acid.

Protodeboronation is a common degradation pathway for boronic acids, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, yielding the corresponding deboronated arene (in this case, 2-ethoxy-4-methylpyridine) and boric acid.[6][7]

As previously mentioned, the kinetics of this process are very slow for 3-pyridinylboronic acids.[5] The presence of the electron-donating ethoxy and methyl groups on the ring is not expected to significantly accelerate this process.

Boronic acids exist in equilibrium with their cyclic anhydrides, known as boroxines.[8][9] This is a reversible dehydration reaction where three molecules of the boronic acid condense to form a six-membered ring with alternating boron and oxygen atoms, releasing three molecules of water.[10][11]

The formation of boroxine is an entropically driven process and is favored in non-aqueous solvents and at higher temperatures.[11] Conversely, the presence of water will drive the equilibrium back towards the monomeric boronic acid.[12] For most applications, such as Suzuki-Miyaura coupling, the boronic acid is the active species. While boroxines can also be active in some cases, their formation can lead to heterogeneity in the material and potential issues with solubility and reactivity. The key to controlling boroxine formation is the strict exclusion of moisture during storage.

Arylboronic acids are susceptible to oxidation, which can lead to the formation of the corresponding phenol.[13][14][15] This degradation can be mediated by various oxidants, including atmospheric oxygen and peroxides.[16][17] The mechanism of oxidation can be complex, but it ultimately results in the cleavage of the C-B bond and the formation of a C-O bond.

The presence of an electron-rich pyridine ring with ethoxy and methyl substituents may increase the susceptibility to oxidative degradation compared to electron-deficient systems. Therefore, storage under an inert atmosphere is a critical measure to prevent this degradation pathway.

Recommended Storage and Handling Conditions

Based on the stability profile, the following storage and handling conditions are recommended to ensure the long-term integrity of this compound.

| Parameter | Recommendation | Rationale |

| Temperature | Long-term: -20°C to -80°C.[2] Short-term: 2-8°C.[18] | Reduces the rate of all potential degradation pathways. Freezing is generally preferred for long-term storage. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes the risk of oxidative degradation. |

| Moisture | Keep container tightly sealed in a dry environment. Use a desiccator for storage. | Prevents hydrolysis and the formation of boroxines. Boronic acids are hygroscopic. |

| Light | Store in a dark place.[18] | While specific photostability data is unavailable, it is good practice to protect from light to prevent potential photolytic degradation. |

| Handling | Handle in a glove box or under a stream of inert gas. Avoid repeated freeze-thaw cycles.[2] Aliquot upon receipt for multiple uses.[2] | Minimizes exposure to atmospheric oxygen and moisture. Aliquoting prevents contamination and degradation of the entire stock. |

Experimental Protocols for Stability and Purity Assessment

A robust analytical program is essential for monitoring the stability and purity of this compound. The following section outlines key experimental protocols.

Purity and Degradation Analysis by HPLC/UHPLC-MS

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS) are powerful tools for the analysis of boronic acids and their impurities.[19]

Objective: To separate and quantify this compound from its potential degradants (e.g., 2-ethoxy-4-methylpyridine, 2-ethoxy-3-hydroxy-4-methylpyridine, and the corresponding boroxine).

Methodology:

-

Column Selection: A reversed-phase C18 column is a suitable starting point. Columns with low silanol activity can minimize on-column hydrolysis of boronate esters, which is a related but important consideration.[20]

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid) is typically effective. The acidic mobile phase helps to suppress the ionization of the boronic acid and improve peak shape.

-

Sample Preparation: Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water. It is crucial to use a consistent and appropriate diluent to avoid hydrolysis before injection.[20]

-

Detection: UV detection (e.g., at 254 nm) can be used for quantification. MS detection provides mass information for peak identification and confirmation of degradants.

-

Validation: The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.

Monitoring Boroxine Formation by ¹¹B NMR Spectroscopy

¹¹B NMR spectroscopy is a highly specific technique for observing boron-containing species and can be used to monitor the equilibrium between the boronic acid and its boroxine.[21][22][23][24][25]

Objective: To qualitatively and quantitatively assess the presence of boroxine in a sample of this compound.

Methodology:

-

Sample Preparation: Dissolve the sample in a dry, aprotic NMR solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical, as protic solvents will drive the equilibrium towards the boronic acid.

-

Acquisition: Acquire a ¹¹B NMR spectrum.

-

Analysis: The trigonal boronic acid (R-B(OH)₂) and the trigonal boron in the boroxine ring will have distinct chemical shifts. The integration of these signals can be used to determine the relative ratio of the two species in the sample.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to identify potential degradation products and pathways, which informs the development of stability-indicating analytical methods.[26][27][28][29]

Objective: To intentionally degrade this compound under various stress conditions to understand its degradation profile.

Methodology:

-

Acid Hydrolysis: Treat a solution of the compound with 0.1 M HCl at an elevated temperature (e.g., 60°C).[28]

-

Base Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at an elevated temperature (e.g., 60°C).[28]

-

Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.[26]

-

Thermal Degradation: Expose the solid material to dry heat (e.g., 80°C).

-

Photostability: Expose the solid material and a solution to light according to ICH Q1B guidelines.

-

Analysis: At appropriate time points, analyze the stressed samples alongside a control sample using a validated stability-indicating HPLC-MS method to identify and quantify any degradants.

Conclusion and Best Practices Summary

This compound is an intrinsically stable building block, primarily due to the 3-pyridinyl substitution pattern which confers high resistance to protodeboronation. The primary risks to its integrity during storage and handling are dehydration to form the corresponding boroxine and oxidative degradation. Both of these pathways can be effectively mitigated through adherence to strict storage and handling protocols.

Key Recommendations for Researchers:

-

Procurement and Initial Handling: Upon receipt, inspect the material and transfer it to a desiccator for storage under an inert atmosphere. If the material will be used over an extended period, aliquot it into smaller, single-use vials to prevent repeated exposure of the bulk material to the atmosphere.

-

Storage: For long-term storage (months to years), store at -20°C or below. For short-term (weeks), 2-8°C is acceptable. Always store under a dry, inert atmosphere.

-

Reaction Setup: When using the reagent, handle it quickly in a dry, inert environment (e.g., a glove box or with rapid handling under a flow of argon or nitrogen).

-

Analytical Verification: Periodically check the purity of aged stock material using a validated HPLC method before use in critical applications. For questionable material, ¹¹B NMR can be a useful tool to check for the presence of boroxine.

By implementing these scientifically-grounded practices, researchers and drug development professionals can ensure the reliability and consistency of this compound, thereby facilitating successful outcomes in their synthetic endeavors.

References

-

What are the analytical methods for determining the purity of Boric acid - 10B?. Blog. Available at: [Link]

-